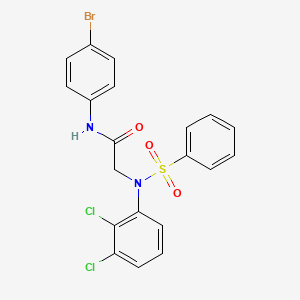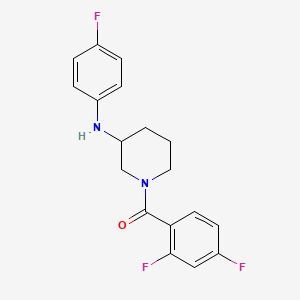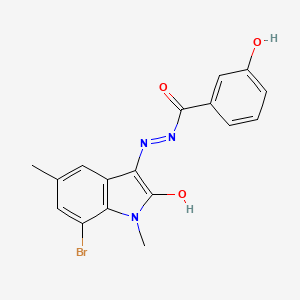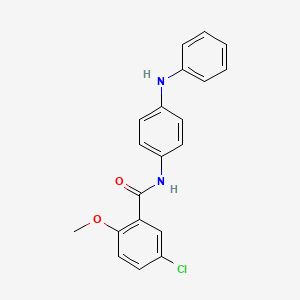
N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BDDG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
科学的研究の応用
N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively used in scientific research as a tool for studying the function of transporters and channels in various cellular processes. It is commonly used to inhibit the activity of organic anion transporters (OATs) and organic cation transporters (OCTs), which are responsible for the transport of drugs and other molecules across cell membranes. N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been used to study the function of chloride channels and the role of chloride transport in various physiological processes.
作用機序
N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive inhibitor of OATs and OCTs by binding to the substrate binding site of the transporters. This results in the inhibition of the transport of organic anions and cations across the cell membrane. N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide also inhibits the activity of chloride channels by blocking the chloride ion transport across the cell membrane.
Biochemical and Physiological Effects:
The inhibition of OATs and OCTs by N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to affect the pharmacokinetics and pharmacodynamics of various drugs. N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been used to study the effect of transporter inhibition on the disposition and efficacy of drugs such as methotrexate, furosemide, and cimetidine. The inhibition of chloride channels by N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to affect the function of various physiological systems such as the nervous system, respiratory system, and digestive system.
実験室実験の利点と制限
N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a highly specific and potent inhibitor of OATs, OCTs, and chloride channels, making it a valuable tool for studying the transport and channel function in various cellular processes. However, N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has limited solubility in water, which can make it challenging to work with in some experiments. Additionally, N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has a relatively short half-life, which can limit its use in long-term experiments.
将来の方向性
There are several potential future directions for the use of N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide in scientific research. One direction is the study of the effect of transporter inhibition on drug-drug interactions and the potential for drug toxicity. Another direction is the investigation of the role of chloride transport in various physiological processes and the potential for chloride channel modulation as a therapeutic target. Additionally, the development of more soluble and stable analogs of N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide could expand its use in scientific research.
合成法
The synthesis of N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 4-bromobenzene-1,2-diamine, 2,3-dichlorobenzoyl chloride, and benzenesulfonyl chloride in the presence of a base. The reaction yields N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide as a white solid with a high yield.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrCl2N2O3S/c21-14-9-11-15(12-10-14)24-19(26)13-25(18-8-4-7-17(22)20(18)23)29(27,28)16-5-2-1-3-6-16/h1-12H,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMYHHMDJPJBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrCl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-hydroxy-3-methoxybenzylidene)amino]-2-(2-hydroxy-3-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B6115199.png)
![2-benzyl-5-imino-6-(1H-indol-3-ylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6115206.png)

![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(2-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6115221.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6115234.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B6115237.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6115255.png)
![methyl 2,2-dimethyl-4,6-dioxo-5-{1-[2-(6-phenanthridinyl)hydrazino]butylidene}cyclohexanecarboxylate](/img/structure/B6115265.png)
![2-chloro-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6115268.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride](/img/structure/B6115285.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methylmethanamine](/img/structure/B6115287.png)